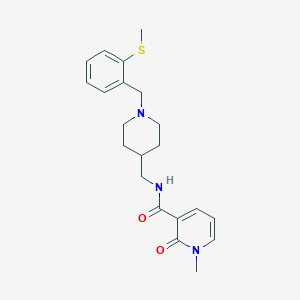

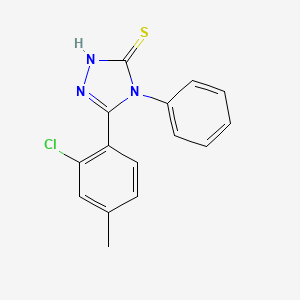

1-甲基-N-((1-(2-(甲硫基)苄基)哌啶-4-基)甲基)-2-氧代-1,2-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

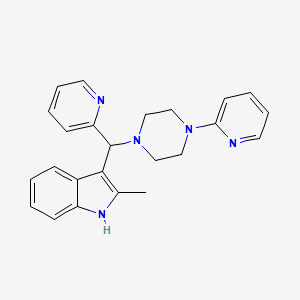

The compound "1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a complex molecule that appears to be related to a class of compounds that exhibit various biological activities. The structure suggests it is a derivative of piperidine and dihydropyridine, which are known to have significant pharmacological properties. Piperidine derivatives, for instance, have been studied for their anti-acetylcholinesterase (anti-AChE) activity, which is relevant in the context of antidementia agents . Similarly, dihydropyridine derivatives have been associated with cardiovascular activity .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions that may include the formation of intermediates such as benzyl-piperidine or the introduction of various functional groups to enhance biological activity . The synthesis of dihydropyridine derivatives can involve multicomponent reactions, which are efficient and considered "green" due to their time and resource economy . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can significantly influence their biological activity. For example, the introduction of a bulky moiety or the modification of the nitrogen atom in the piperidine ring can dramatically enhance anti-AChE activity . The molecular structure of dihydropyridine derivatives, including the electronic properties of substituents, can affect their cardiovascular activity and electrochemical oxidation properties . The specific molecular structure of "1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" would likely influence its biological properties, but the exact effects would require empirical investigation.

Chemical Reactions Analysis

Piperidine and dihydropyridine derivatives can undergo various chemical reactions. For instance, piperidine derivatives can be synthesized through reactions involving benzyl halides or oximes . Dihydropyridine derivatives can be synthesized through reactions with methyl iodide or through electrochemical oxidation . The specific chemical reactions that "1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" would undergo are not detailed in the provided papers, but it is likely that it would share some reactivity with its structural analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its molecular structure. For example, the crystal structure of a related piperidine derivative showed a nonplanar molecule with a chair conformation of the piperidine ring . The electronic properties of substituents on dihydropyridine derivatives can influence their electrochemical oxidation . These properties are important for understanding the behavior of the compound in biological systems and its potential as a pharmaceutical agent. However, the specific physical and chemical properties of "1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" would need to be determined experimentally.

科学研究应用

分子相互作用研究

该化合物的其中一个研究应用涉及研究其分子相互作用。例如,Shim 等人 (2002 年) 探讨了结构相似的拮抗剂与 CB1 大麻素受体的分子相互作用。这项研究对于理解这些化合物的结合机制和药理作用至关重要 (Shim 等人,2002 年)。

抗菌活性研究

另一个重要的应用是在抗菌研究领域。Matsumoto 和 Minami (1975 年) 描述了一系列化合物的制备和抗菌活性,突出了这些化合物在治疗细菌感染中的潜力 (Matsumoto 和 Minami,1975 年)。

心血管活性研究

对类似化合物的心血管活性的研究也是一个值得注意的应用。Krauze 等人 (2004 年) 研究了 5-乙氧羰基-2-甲硫基-1,4-二氢吡啶-3-羧酸的腈的心血管活性和电化学氧化,深入了解了它们的潜在治疗应用 (Krauze 等人,2004 年)。

合成和药理研究

该化合物还用于合成和药理研究。Abu‐Hashem 等人 (2020 年) 致力于合成衍生自类似结构的新型化合物,并筛选了它们的镇痛和抗炎活性 (Abu‐Hashem 等人,2020 年)。

生物活性研究

对相关化合物的生物活性(包括它们的抗菌活性)的研究是另一个研究应用。Khatiwora 等人 (2013 年) 合成了新的苯甲酰胺及其金属配合物,并评估了它们的体外抗菌活性 (Khatiwora 等人,2013 年)。

CGRP 受体抑制

该化合物与 CGRP 受体抑制剂的开发也有关。Cann 等人 (2012 年) 报道了有效 CGRP 受体拮抗剂的对映选择性合成,证明了该化合物在治疗与该受体相关的疾病中的潜力 (Cann 等人,2012 年)。

属性

IUPAC Name |

1-methyl-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2S/c1-23-11-5-7-18(21(23)26)20(25)22-14-16-9-12-24(13-10-16)15-17-6-3-4-8-19(17)27-2/h3-8,11,16H,9-10,12-15H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSJOOWVBXSGKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-But-3-ynyl-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate](/img/structure/B3011343.png)

![2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B3011348.png)

![N-(2-methoxy-5-(trifluoromethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3011349.png)

![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B3011356.png)

![2,4-dichloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3011357.png)